Fmoc-Phe(4-Cl)-OH

Catalog No.
S714817
CAS No.
175453-08-4
M.F
C24H20ClNO4
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-Cl)-OH

CAS Number

175453-08-4

Product Name

Fmoc-Phe(4-Cl)-OH

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

CQPNKLNINBUUOM-QFIPXVFZSA-N

Synonyms

175453-08-4;Fmoc-4-chloro-L-phenylalanine;(s)-n-fmoc-4-chlorophenylalanine;Fmoc-Phe(4-Cl)-OH;Fmoc-L-4-Chlorophenylalanine;Fmoc-L-phe(4-Cl)-OH;FMOC-L-4-CHLOROPHE;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoicacid;(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;AmbotzFAA1418;PubChem11950;FMOC-PCL-L-PHE-OH;AC1MC17O;FMOC-P-CHLORO-PHE-OH;KSC496K4H;47424_ALDRICH;FMOC-4-CHLORO-PHE-OH;SCHEMBL119296;FMOC-P-CHLORO-L-PHE-OH;FMOC-L-4-CHLORO-PHE-OH;47424_FLUKA;CTK3J6543;MolPort-001-758-163;ZINC621938

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O

The exact mass of the compound Fmoc-4-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Phe(4-Cl)-OH (CAS: 175453-08-4) is a highly specialized, Fmoc-protected unnatural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Featuring a para-chloro substitution on the phenylalanine aromatic ring, this compound serves as a critical structural modifier in peptide drug discovery and materials science. The incorporation of the 4-chloro-L-phenylalanine residue strategically alters the physicochemical profile of the resulting peptide, significantly increasing lipophilicity, modulating steric bulk, and introducing the capacity for halogen bonding. These properties make it an essential precursor for researchers and manufacturers aiming to enhance the membrane permeability, proteolytic stability, and target receptor affinity of peptide-based therapeutics without compromising synthetic processability .

Procurement Fit

Fmoc-SPPS
Site-specific incorporation of para-chlorophenylalanine for halogen bonding studies
Self-Assembly
Enables intermediate hydrogel stiffness between non-halogenated and bromo/iodo analogs
Nanostructure Design
Rational control over peptide nanostructure morphology via halogen substitution

Generic substitution of Fmoc-Phe(4-Cl)-OH with the unsubstituted baseline Fmoc-Phe-OH or closely related halogenated analogs like Fmoc-Phe(4-F)-OH frequently results in suboptimal peptide performance and process failures. Replacing the 4-chloro derivative with standard phenylalanine eliminates the critical halogen bond donor capacity and reduces the residue's lipophilicity by approximately 1 logP unit, which can drastically impair the cell membrane permeability of intracellular-targeting cyclic peptides [1]. Conversely, substituting with Fmoc-Phe(4-F)-OH fails because fluorine is too electronegative to form a functional sigma-hole, thereby abrogating specific halogen-bonding interactions within target receptor pockets. Furthermore, utilizing bulkier analogs such as Fmoc-Phe(4-tBu)-OH introduces excessive steric hindrance during SPPS, significantly reducing coupling efficiency and necessitating reagent-heavy double-coupling protocols that disrupt standard manufacturing workflows [2].

Substitution Risk

Fmoc-Phe-OH
Lacks para-chloro; cannot form halogen bonds, leading to different self-assembly and gel strength
Fmoc-Phe(4-F)-OH
Negligible halogen bonding capability; gel stiffness and nanostructure may not replicate Cl-based systems
Fmoc-Phe(4-Br/4-I)-OH
Stronger halogen bonds produce stiffer hydrogels and different nanostructures; may overshoot desired intermediate stiffness

Membrane Permeability in Cyclic Peptides

The incorporation of Fmoc-Phe(4-Cl)-OH significantly enhances the lipophilicity and membrane permeability of macrocyclic peptides compared to standard phenylalanine. In the optimization of MDMX-p53 inhibitory cyclic peptides, substituting the standard Phe residue with Phe(4-Cl) alongside aliphatic modifications increased the apparent permeability (Papp) in MDCK-II cell assays from 0.07 × 10–6 cm s–1 to 0.80 × 10–6 cm s–1 [1]. This >11-fold increase in permeability is driven by the higher intrinsic lipophilicity of the para-chloro substitution, which consistently exhibits a logP value approximately 1.0 unit higher than that of unsubstituted phenylalanine [2].

Evidence DimensionMDCK-II Apparent Permeability (Papp)
Target Compound Data0.80 × 10–6 cm s–1 (Phe(4-Cl) modified peptide)
Comparator Or Baseline0.07 × 10–6 cm s–1 (Standard Phe baseline peptide)
Quantified Difference>11-fold increase in cell membrane permeability
ConditionsMDCK-II cell monolayer permeability assay for MDMX-targeting cyclic peptides

Buyers developing intracellularly active peptide therapeutics must select the 4-chloro analog to achieve necessary cellular uptake without sacrificing target binding affinity.

Hydrogel Strength
Head-to-head
H ≈ F < Cl < Br < I
Supports selection of intermediate gel stiffness
Rank order from halogenated N-Fmoc-Phe hydrogel data

Halogen Bonding in Protease Pockets

Fmoc-Phe(4-Cl)-OH provides critical binding advantages in specific receptor and protease pockets due to its optimal steric volume and ability to form halogen bonds, which lighter halogens cannot replicate. Substrate profiling of human ClpP proteases demonstrated a strong preference for Phe(4-Cl) at the P3 position over standard Phe, driven by hydrophobic and steric complementarity [1]. Similarly, in the development of highly potent Furin/PC1 inhibitors, incorporation of 4-chloro-L-phenylalanine yielded inhibitors with Ki values as low as 1.8 nM[2]. The 4-fluoro analog, lacking a sufficient sigma-hole, fails to establish the same stabilizing halogen bonds with backbone carbonyls in the active site.

Evidence DimensionProtease Pocket Binding Affinity / Preference
Target Compound DataHigh P3 pocket preference and low nanomolar Ki (1.8 nM) in Furin inhibitors
Comparator Or BaselineStandard Phe (lower affinity) and Phe(4-F) (lacks halogen bonding capability)
Quantified DifferenceSignificant enhancement in target specific binding (Ki = 1.8 nM) over non-halogenated baselines
ConditionsIn vitro protease inhibition assays (Furin/PC1) and hClpP substrate profiling

Essential for procurement in structure-based drug design where precise steric fit and halogen bonding are required to achieve low-nanomolar target inhibition.

Nanostructure Type
Head-to-head
4-Cl yields one specific nanostructure; H, Br, I each give different architectures
Required for directing peptide nanostructure formation
Data from KLVFF halogen scan; single-point mutation dictates outcome

SPPS Coupling Efficiency and Processability

While providing enhanced stability and lipophilicity, Fmoc-Phe(4-Cl)-OH maintains excellent processability during Solid-Phase Peptide Synthesis (SPPS) compared to bulkier derivatives. Comparative synthesis data indicates that while highly bulky analogs like Fmoc-Phe(4-tBu)-OH introduce severe steric hindrance that reduces coupling efficiency, Fmoc-Phe(4-Cl)-OH couples efficiently under standard Fmoc-SPPS protocols [1]. This optimal balance of steric bulk ensures high crude peptide purity while minimizing the formation of deletion sequences, allowing for scalable synthesis with favorable Process Mass Intensity (PMI) metrics.

Evidence DimensionSPPS Coupling Efficiency / Steric Hindrance
Target Compound DataStandard coupling kinetics with high crude purity
Comparator Or BaselineFmoc-Phe(4-tBu)-OH (reduced efficiency, requires double-coupling)
Quantified DifferenceMaintained standard coupling efficiency without elevated Process Mass Intensity (PMI)
ConditionsStandard Fmoc-SPPS protocols using standard coupling reagents

Allows manufacturers to scale up peptide production cost-effectively by avoiding the reagent-intensive coupling protocols required for bulkier phenylalanine analogs.

Conformational Control
Reported
First reported Cl-centered halogen bond quantified in peptide solution
Supports rational peptide conformation design
Method context: NMR, X-ray crystallography
Cross-Coupling Handle
Class-level
Aryl-Cl enables Pd-catalyzed diversification; balance of stability and reactivity
May support peptide library synthesis
Class-level reactivity trend; verify under SPPS conditions
Antimicrobial Synergy
Supporting evidence
Fmoc-amino acid assemblies enhance chloramphenicol activity against resistant strains
Supports antimicrobial adjuvant screening context
Preprint evidence; limited peer-reviewed data

Cell-Permeable Cyclic Peptide Synthesis

Directly leveraging the >11-fold increase in membrane permeability demonstrated in MDCK-II assays, Fmoc-Phe(4-Cl)-OH is the premier choice for synthesizing macrocyclic drugs targeting intracellular protein-protein interactions (PPIs), such as MDMX-p53 inhibitors [1].

High-Affinity Protease Inhibitors

Based on its strong preference in the P2/P3 pockets of proteases like hClpP and Furin (yielding Ki values down to 1.8 nM), this compound is ideal for designing highly selective, potent peptide-based inhibitors where precise steric fit and halogen bonding are critical [2].

Scalable Peptide Manufacturing

Because it avoids the severe steric hindrance and elevated process mass intensity (PMI) associated with overly bulky analogs, this derivative is the optimal procurement choice for large-scale SPPS campaigns requiring both enhanced peptide lipophilicity and high coupling efficiency[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
3D cell culture scaffold stiffness tuning
Halogen bonding propensity and gel stiffness rank
Rheological characterization in culture media
Peptide nanostructure design
Nanostructure-directing halogen substitution
Nanostructure imaging (TEM, XRD)
Peptide conformation stabilization
Halogen bond donor capability
Conformational analysis (NMR, CD)
Antimicrobial adjuvant screening
Self-assembly-driven adjuvant effect
Synergy and MIC assays with antibiotics

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

421.1080858 Da

Monoisotopic Mass

421.1080858 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Fmoc-4-Chlorophenylalanine

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